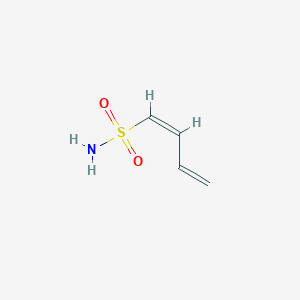

(1Z)-buta-1,3-diene-1-sulfonamide

Description

Contextualization within Conjugated Diene Chemistry

Conjugated dienes are organic compounds that contain two alternating carbon-carbon double bonds separated by a single bond. This arrangement leads to a delocalized π-electron system across the four carbon atoms, which imparts unique stability and reactivity to the molecule. nih.gov The 1,3-butadiene (B125203) unit in (1Z)-buta-1,3-diene-1-sulfonamide is a classic example of a conjugated system. nih.gov

A hallmark reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition where the diene reacts with a dienophile to form a six-membered ring. The sulfonamide group, being an electron-withdrawing group, is expected to influence the electron density of the diene system in this compound, thereby affecting its reactivity in such cycloaddition reactions. nih.govacs.orgspringernature.comnih.gov

The synthesis of conjugated dienes can be achieved through various methods, including elimination reactions of diols and dihalides, and palladium-catalyzed coupling reactions like the Heck, Stille, and Suzuki couplings. mdpi.com These methods provide pathways to construct the diene backbone of molecules like this compound.

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and organic synthesis. Sulfonamides are amides of sulfonic acids. The presence of the electron-withdrawing sulfonyl group imparts a notable acidity to the N-H protons, influencing the molecule's polarity and hydrogen bonding capabilities. ontosight.ai

Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents and played a pivotal role in medicine before the widespread availability of penicillin. organic-chemistry.org Their antibacterial activity stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. organic-chemistry.org While many sulfonamides are known for their biological activity, they are also versatile intermediates in organic synthesis. organic-chemistry.org The reactivity of the sulfonamide group allows for various chemical transformations, including N-alkylation and N-arylation. organic-chemistry.org

Historical Development of Related Chemical Entities

The journey of sulfonamides began in the early 20th century within the German dye industry. In 1932, the antibacterial properties of a red dye, Prontosil, were discovered by Gerhard Domagk at Bayer AG. tue.nl It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. organic-chemistry.org This discovery led to a "sulfa craze" and the development of numerous sulfonamide derivatives. tue.nl

The development of unsaturated sulfonamides, a class to which this compound belongs, represents a more recent area of research. These compounds combine the structural features of sulfonamides with the reactivity of carbon-carbon double bonds, leading to a diverse range of chemical properties and potential applications. Methods for synthesizing α,β-unsaturated sulfonamides, for instance, have been developed via olefin cross-metathesis, providing access to a variety of functionalized products. acs.orgnih.gov

Significance and Scope of Research on Unsaturated Sulfonamides

The study of unsaturated sulfonamides is a burgeoning field driven by their potential in both medicinal chemistry and materials science. The incorporation of unsaturation provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

In medicinal chemistry, unsaturated sulfonamides are explored for a variety of biological activities. For example, some have been investigated as antitumor agents and inhibitors of enzymes like carbonic anhydrase. rsc.orgacs.org The rigid frameworks that can be constructed from unsaturated sulfonamides through reactions like the Diels-Alder cycloaddition are of particular interest for designing conformationally constrained analogues of biologically active molecules. acs.orgnih.gov

In materials science, conjugated sulfonamides are being investigated as components for organic electronics, such as in binders for lithium-ion batteries. tue.nlacs.org The electron-withdrawing nature of the sulfonamide group can modulate the electronic properties of conjugated systems, making them promising candidates for various applications. researchgate.netnih.gov The synthesis of functionalized unsaturated sulfonamides continues to be an active area of research, with new methods being developed to access these valuable compounds. acs.orgnih.gov Radical cyclization reactions of unsaturated sulfonamides have also been explored as a means to create heterocyclic structures. nih.gov

Compound Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 83170-38-1 |

| Molecular Formula | C₄H₇NO₂S |

| Molecular Weight | 133.17 g/mol |

| Synonyms | (Z)-Buta-1,3-diene-1-sulfonamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1Z)-buta-1,3-diene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2,(H2,5,6,7)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJDOXHITUMECT-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C\S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1z Buta 1,3 Diene 1 Sulfonamide

Strategies for Diene Sulfonamide Bond Formation

The construction of the sulfonamide linkage to a diene can be approached in two primary ways: by forming the S-N bond through the reaction of a butadiene-derived sulfonyl precursor with an amine, or by reacting a butadiene-containing amine with a sulfonylating agent.

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the formation of the sulfonamide bond as a key step in the synthesis. These can be further categorized into the amination of a pre-formed butadiene sulfonyl halide or the sulfonylation of a butadiene-derived amine.

A direct and common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of the target molecule, this would involve the use of buta-1,3-diene-1-sulfonyl chloride as a key intermediate. While the (1Z) isomer of this sulfonyl chloride is not readily documented, the (1E) isomer, (1E)-buta-1,3-diene-1-sulfonyl chloride, is a known compound. The reaction of this precursor with ammonia (B1221849) or a primary amine would yield the corresponding sulfonamide.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. A base is typically added to neutralize the hydrogen chloride byproduct.

It is important to note that starting with the (1E)-sulfonyl chloride would likely lead to the (1E)-sulfonamide. Achieving the desired (1Z) stereochemistry would require either a method for the stereoselective synthesis of the (Z)-sulfonyl chloride or a subsequent isomerization of the (E)-sulfonamide product. Methodologies for the stereoselective synthesis of Z-alkenyl compounds exist, which could potentially be adapted for this purpose. nih.govchemrxiv.orgrsc.org

Table 1: Hypothetical Amination of (1E)-buta-1,3-diene-1-sulfonyl chloride This data is illustrative and based on typical conditions for sulfonamide formation, as specific data for this reaction is not available in the cited literature.

| Amine | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| Ammonia | Pyridine | Dichloromethane | 0 to 25 | (1E)-buta-1,3-diene-1-sulfonamide | 85 |

| Methylamine | Triethylamine | Tetrahydrofuran | 0 to 25 | N-methyl-(1E)-buta-1,3-diene-1-sulfonamide | 88 |

| Aniline | Pyridine | Dichloromethane | 0 to 25 | N-phenyl-(1E)-buta-1,3-diene-1-sulfonamide | 82 |

Sulfonylation of Butadiene-containing Amines

An alternative direct approach is the sulfonylation of a butadiene-containing amine, such as 1-aminobuta-1,3-diene. The synthesis of such dienyl amines can be challenging due to their potential instability and reactivity. mdpi.comrsc.org However, if obtained, their reaction with a suitable sulfonylating agent, such as sulfuryl chloride (SO2Cl2) in the presence of a base, could provide the target sulfonamide.

The reaction would proceed via the nucleophilic attack of the dienyl amine on the sulfur atom of the sulfonylating agent. Careful control of reaction conditions would be necessary to avoid polymerization or other side reactions of the conjugated diene system. The stereochemistry of the starting dienyl amine would be crucial in determining the final product's geometry.

Table 2: Hypothetical Sulfonylation of (1Z)-1-aminobuta-1,3-diene This data is illustrative and based on general sulfonylation procedures, as specific data for this reaction is not available in the cited literature.

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| Sulfonyl chloride | Pyridine | Chloroform | 0 to 25 | (1Z)-buta-1,3-diene-1-sulfonamide | 75 |

| Sulfuryl chloride | Triethylamine | Dichloromethane | -10 to 25 | This compound | 70 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen and carbon-sulfur bonds, which can be applied to the synthesis of diene sulfonamides.

The palladium-catalyzed telomerization of butadiene with nucleophiles is a well-established process for the synthesis of functionalized octadienes. This reaction can also be applied to the synthesis of unsaturated sulfonamides. osti.gov The process involves the reaction of two molecules of butadiene with a nucleophile, such as a sulfonamide, in the presence of a palladium catalyst.

This methodology typically yields N-substituted octadienyl sulfonamides. To obtain the desired butadienyl sulfonamide, modifications to the reaction conditions or starting materials would be necessary to favor the addition of a single butadiene unit. For instance, using a pre-formed palladium-butadiene complex or carefully controlling the stoichiometry of the reactants could potentially lead to the desired product. The regioselectivity and stereoselectivity of the addition would be dependent on the specific palladium catalyst and ligands employed. osti.govacs.orgnih.gov

Table 3: Representative Palladium-Catalyzed Telomerization of Butadiene with Sulfonamides This data is based on reported telomerization reactions and may not directly yield the target compound.

| Sulfonamide | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Major Product | Reference |

| Butanesulfonamide | Pd(acac)2 | PPh3 | Acetonitrile | 80 | N-(2,7-octadienyl)butanesulfonamide | osti.gov |

| p-Toluenesulfonamide | Pd(acac)2 | PPh3 | Acetonitrile | 80 | N-(2,7-octadienyl)-p-toluenesulfonamide | osti.gov |

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl sulfonamides. These reactions typically involve the coupling of an amine or a sulfonamide with an aryl halide in the presence of a copper catalyst.

While highly effective for the synthesis of N-arylated compounds, the direct application of these methods to the synthesis of this compound is not straightforward. The target molecule is not an N-aryl sulfonamide, and the coupling partners would need to be a butadiene derivative and a sulfonamide. The copper-catalyzed coupling of vinyl halides with sulfonamides is less common than with aryl halides. Therefore, this approach is not considered a primary synthetic route for the target compound as outlined.

Titanium-Mediated Coupling Routes Involving Dienamides

Low-valent titanium reagents have proven effective in the reductive cleavage of sulfonamides and sulfonates to yield corresponding amines and alcohols. researchgate.netorganic-chemistry.org This reactivity can be harnessed in coupling reactions. A low-valent titanium species, generated in situ from Ti(O-i-Pr)4, Me3SiCl, and Mg powder, can react with a range of sulfonamides. organic-chemistry.org While direct synthesis of this compound via this specific coupling with a dienamide is not explicitly detailed in the provided information, the principle of titanium-mediated reactions with sulfonamides suggests a potential pathway. Such a route would likely involve the coupling of a suitable dienyl component with a sulfonamide precursor, facilitated by the titanium reagent. The challenge in this approach would be to control the stereoselectivity to favor the (1Z)-configuration.

Further research into titanium-mediated organic electrosynthesis has shown that titanium complexes can mediate a variety of organic transformations. nih.gov This includes reductive couplings of various functional groups. The electrochemical generation of low-valent titanium species offers a potentially greener and more controlled alternative to traditional chemical reductants, which could be applied to the synthesis of complex sulfonamides. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to complex molecules like sulfonamides.

One-pot syntheses that incorporate sulfur dioxide and dienes are particularly relevant for constructing sulfonamides. The hetero-Diels-Alder reaction of sulfur dioxide with 1-oxy- or 1,3-dioxy-1,3-dienes can generate zwitterionic intermediates. nih.govresearchgate.net These intermediates can then react with various nucleophiles, and subsequent in-situ conversion can lead to polyfunctional sulfonamides. nih.govresearchgate.net For instance, the zwitterions can add to enoxysilanes or allylsilanes to form silyl (B83357) sulfinates, which can then be converted into sulfonyl chlorides by reaction with reagents like chlorine or N-chlorosuccinimide. These sulfonyl chlorides subsequently react with amines to produce the desired sulfonamides in a one-pot, four-component synthesis. researchgate.net

Another approach involves the reaction of N-tosylhydrazones with sulfur dioxide in the presence of various amines to furnish alkyl sulfonamides. nih.gov This method is procedurally simple and accommodates both primary and secondary aliphatic amines. nih.gov Furthermore, a direct single-step synthesis of sulfonamides has been developed using a copper(II) catalyst to combine (hetero)aryl boronic acids, amines, and sulfur dioxide (from the surrogate DABSO). nih.gov This reaction tolerates a broad range of coupling partners, including aryl, heteroaryl, and alkenyl boronic acids. nih.gov

More recently, a copper-catalyzed aromatic decarboxylative halosulfonylation method has been developed, allowing for a one-pot synthesis of sulfonamides from traditional amide coupling partners, aryl carboxylic acids and amines. princeton.eduacs.orgnih.gov This process avoids the need for pre-functionalized starting materials. nih.gov

Electrochemical methods provide a modern and sustainable approach to sulfonamide synthesis. A metal-free electrochemical synthesis has been developed for the direct preparation of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.govresearchgate.net This dehydrogenative process exploits the inherent reactivity of (hetero)arenes and proceeds via an amidosulfinate intermediate, which also acts as a supporting electrolyte. nih.gov The reaction is triggered by the direct anodic oxidation of the aromatic compound, followed by a nucleophilic attack of the amidosulfinate. researchgate.net This method has been successfully demonstrated for a variety of substrates, offering a highly convergent route to sulfonamides. nih.gov

Another electrochemical strategy involves the oxidative coupling of amines and thiols. noelresearchgroup.com This approach leverages electrochemistry to generate synthetically useful radicals, providing an alternative to photoredox catalysis. noelresearchgroup.com While not directly involving dienes, this highlights the versatility of electrochemical C-H activation in forming the crucial N-S bond of sulfonamides.

Stereoselective Synthesis of the (1Z)-Configuration

Achieving the specific (1Z)-configuration of buta-1,3-diene-1-sulfonamide requires precise control over the stereochemistry of the double bonds. This can be accomplished through various stereoselective synthesis strategies.

Chiral auxiliaries are commonly employed in asymmetric synthesis to induce stereoselectivity. Enantiopure aryl-sulfinamides, for example, are important chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. nih.gov While the direct application to this compound is not explicitly described, the principle of using chiral sulfinyl groups to control stereochemistry is well-established. nih.govacs.org For instance, the diastereoselective addition of chiral α-metalated vinyl and dienyl sulfoxides to enantiopure N-sulfinimines has been used to construct allylic amines with high selectivity. nih.gov This methodology could potentially be adapted to control the geometry of the diene system in the target sulfonamide. The use of chiral auxiliaries like (-)-quinine has also been demonstrated in the asymmetric synthesis of sulfinamides, yielding products with excellent enantioselectivity. nih.gov

The stereochemical outcome of a reaction can often be controlled by the choice of catalyst. Palladium-catalyzed reactions are particularly powerful for the stereoselective synthesis of olefins. An efficient synthesis of substituted (Z)-N-allyl sulfonamides has been reported via a palladium-catalyzed three-component tandem reaction of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl source. nih.govresearchgate.net The formation of the single (Z)-isomer in this reaction is controlled by the formation of a six-membered palladacycle intermediate. nih.govresearchgate.net This demonstrates the potential of palladium catalysis to achieve high Z-selectivity in the synthesis of sulfonamide-containing olefins.

Isomerization Studies for Configurational Control

Achieving the desired (1Z) configuration of the title compound is a significant synthetic challenge, as many olefination reactions thermodynamically favor the (E)-isomer. Therefore, post-synthetic isomerization or stereocontrolled synthesis is crucial.

One potential approach involves the isomerization of a pre-formed (1E)-buta-1,3-diene-1-sulfonamide . This could potentially be achieved through photochemical isomerization. The exposure of a conjugated diene system to ultraviolet light can induce a temporary loss of double bond character, allowing for rotation around the carbon-carbon bond, which upon relaxation could yield a mixture of (E) and (Z) isomers. The desired (Z)-isomer would then need to be isolated.

Another strategy could be a base-catalyzed isomerization . While not directly reported for buta-1,3-diene-1-sulfonamides, related base-catalyzed geometric isomerizations have been described for other vinyl sulfones and sulfides. For instance, treatment of a geometric mixture of a β-methyl substituted vinyl sulfonimidamide with a strong base like potassium hexamethyldisilazide (KHMDS) has been shown to lead to the exclusive formation of the (E)-isomer. researchgate.net This suggests that a thermodynamic equilibrium is established, favoring the more stable isomer. To achieve the less stable (Z)-isomer, kinetically controlled conditions or a specific base-reagent combination would be necessary.

The following table summarizes potential isomerization strategies for achieving the (Z) configuration.

| Isomerization Method | Conditions | Potential Outcome | Reference Analogy |

| Photochemical Isomerization | UV irradiation | Formation of a mixture of (E) and (Z) isomers | General principle for conjugated dienes |

| Base-Catalyzed Isomerization | Strong, non-nucleophilic base (e.g., KHMDS) | Potential for equilibration to the thermodynamically favored isomer (likely E) | researchgate.net |

Precursor Synthesis and Functionalization

The synthesis of this compound would likely proceed through a key intermediate, the corresponding sulfonyl halide.

Synthesis of (1Z)-buta-1,3-diene-1-sulfonyl halides

The direct synthesis of (1Z)-buta-1,3-diene-1-sulfonyl chloride is not well-documented. However, methods for the stereoselective synthesis of (Z)-vinyl sulfones provide a potential blueprint. One such method is the addition of sulfonyl chlorides to acetylenes in the presence of a copper salt, which has been shown to afford (Z)-β-chlorovinyl sulfones with high stereoselectivity. researchgate.net Adapting this to a butenyne precursor could potentially yield a (1Z)-buta-1,3-dienyl sulfone, which would then need to be converted to the sulfonyl chloride.

A hypothetical reaction scheme is presented below:

Reaction of a suitable butenyne with a sulfonyl chloride source: This could potentially be achieved using a copper-catalyzed reaction to control the stereochemistry of the resulting vinyl sulfone.

Conversion of the sulfone to the sulfonyl chloride: This is a challenging transformation and would require specific reagents to cleave the sulfone and install a chloro group on the sulfur atom.

A more general approach involves the synthesis of a sulfonic acid precursor, followed by conversion to the sulfonyl chloride. The sulfonic acid could potentially be prepared through the sulfonation of a pre-formed (1Z)-1-halobuta-1,3-diene. The subsequent treatment of the sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride would yield the desired sulfonyl chloride.

The following table outlines a general, though unverified, approach to the synthesis of the target sulfonyl halide.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (1Z)-1-bromobuta-1,3-diene | Sodium sulfite, water/isopropanol | Sodium (1Z)-buta-1,3-diene-1-sulfonate |

| 2 | Sodium (1Z)-buta-1,3-diene-1-sulfonate | Thionyl chloride or phosphorus pentachloride | (1Z)-buta-1,3-diene-1-sulfonyl chloride |

Functionalization of Butadiene Scaffolds with Sulfur-containing Moieties

An alternative strategy involves the direct functionalization of a butadiene scaffold with a sulfur-containing group that can be subsequently converted to a sulfonamide.

One potential method is the reaction of a butadienyl Grignard reagent with a sulfur electrophile. The preparation of a Grignard reagent from a halobutadiene would be the first step. Subsequent reaction with sulfur dioxide, followed by chlorination, could yield the butadienylsulfonyl chloride. The stereochemical outcome of this reaction would need to be carefully controlled, as Grignard reagents can exist as a mixture of isomers.

Another approach is the direct reaction of a lithiated butadiene with a sulfur electrophile. The stereospecificity of such reactions can be highly dependent on the reaction conditions, including the solvent and temperature.

The following table summarizes a potential, though speculative, functionalization approach.

| Step | Reactants | Reagents and Conditions | Intermediate Product |

| 1 | (1Z)-1-halobuta-1,3-diene | Magnesium or Lithium metal | (1Z)-buta-1,3-dienylmagnesium halide or (1Z)-buta-1,3-dienyllithium |

| 2 | Organometallic reagent | Sulfur dioxide (SO2) | Lithium or magnesium (1Z)-buta-1,3-diene-1-sulfinate |

| 3 | Sulfinate salt | N-Chlorosuccinimide (NCS) | (1Z)-buta-1,3-diene-1-sulfonyl chloride |

It is important to note that the synthetic routes described herein are based on analogous reactions and established chemical principles. The successful synthesis of this compound would require significant experimental investigation and optimization to achieve the desired stereochemical control.

Reaction Mechanisms and Chemical Transformations of 1z Buta 1,3 Diene 1 Sulfonamide

Reactivity of the Conjugated Diene Moiety

The conjugated π-system of (1Z)-buta-1,3-diene-1-sulfonamide is the principal site of its chemical reactivity. The presence of the electron-withdrawing sulfonamide group significantly modulates the electron density across the diene, rendering it electron-deficient. This electronic characteristic is a determining factor in its participation in cycloaddition and electrophilic addition reactions.

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org The reactivity of this compound in such reactions is heavily influenced by its electron-deficient nature. This characteristic makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the diene reacts with electron-rich dienophiles. wikipedia.org

Sulfur dioxide (SO₂) is a versatile dienophile that can participate in hetero-Diels-Alder (HDA) reactions with conjugated dienes. These reactions typically occur at low temperatures and can be promoted by acid catalysts. thieme-connect.com For 1,3-dienes, SO₂ can undergo two competing cycloadditions: a [4+2] hetero-Diels-Alder reaction to form a cyclic sulfinate ester, known as a sultine, and a [4+1] cheletropic reaction to yield a more stable sulfolene. researchgate.netmdpi.com

The formation of the sultine via the HDA pathway is generally kinetically favored and proceeds more rapidly at lower temperatures. researchgate.netmdpi.comacs.org In contrast, the corresponding sulfolene is the thermodynamically more stable product. researchgate.net For substituted dienes, the HDA reaction with SO₂ is highly stereoselective and regioselective, adhering to the Alder-endo rule, which dictates the orientation of the dienophile's substituents relative to the diene. mdpi.com The addition is suprafacial with respect to the diene, meaning the new bonds form on the same face of the π-system. mdpi.com Given the structure of this compound, the reaction with SO₂ is expected to favor the formation of the sultine product under kinetic control.

| Reaction Type | Product | Controlling Factor | Conditions |

| Hetero-Diels-Alder | Sultine | Kinetic Control | Low Temperature |

| Cheletropic Addition | Sulfolene | Thermodynamic Control | Higher Temperature |

Table 1: Kinetic vs. Thermodynamic Products in the Reaction of Conjugated Dienes with SO₂. researchgate.netmdpi.com

The regioselectivity of a Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is a critical aspect, determining the constitutional isomer of the product. masterorganicchemistry.com This selectivity is primarily governed by the electronic properties of the substituents on both the diene and the dienophile, a concept explained by Frontier Molecular Orbital (FMO) theory. wikipedia.orgwolfram.com

For a normal-demand Diels-Alder reaction, dienes with electron-donating groups (EDG) react with dienophiles bearing electron-withdrawing groups (EWG). wikipedia.org However, this compound, having a strong EWG, is predisposed to participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles (e.g., vinyl ethers, enamines). In these cases, the interaction between the diene's Low Unoccupied Molecular Orbital (LUMO) and the dienophile's High Occupied Molecular Orbital (HOMO) is dominant. libretexts.org

The regiochemical outcome generally follows the "ortho-para" rule. wikipedia.orgmasterorganicchemistry.com For a 1-substituted diene like this compound, the reaction is expected to favor the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) constitutional isomers, while the "meta" (1,3-disubstituted) product is generally disfavored and forms only as a minor byproduct. masterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is another key feature; the reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. wolfram.comlibretexts.orgnumberanalytics.com A cis-dienophile will yield a cis-substituted product, while a trans-dienophile will result in a trans-substituted product.

| Diene Substituent (C1) | Dienophile Substituent | Favored Product Regioisomers | Reference |

| Electron-Withdrawing (EWG) | Electron-Donating (EDG) | "Ortho" (1,2) and "Para" (1,4) | masterorganicchemistry.com |

| Electron-Donating (EDG) | Electron-Withdrawing (EWG) | "Ortho" (1,2) and "Para" (1,4) | wikipedia.orgmasterorganicchemistry.com |

Table 2: General Regioselectivity in Diels-Alder Reactions based on Substituent Electronic Effects.

Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The addition of one equivalent of an electrophile, such as a hydrogen halide (HX) or a halogen (X₂), to a conjugated diene can yield two major products: the 1,2-adduct and the 1,4-adduct. libretexts.orgpearson.comlibretexts.org This outcome is a direct consequence of the reaction mechanism, which involves a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org

The electrophilic addition of a halogen, such as bromine (Br₂), to this compound is expected to proceed through a well-established mechanism. The reaction initiates with the electrophilic attack of the halogen on one of the double bonds to form a cyclic halonium ion intermediate. libretexts.org This intermediate is then attacked by the halide anion (Br⁻).

Due to the conjugated nature of the diene, the initial electrophilic attack leads to a resonance-stabilized allylic intermediate. The subsequent nucleophilic attack by the bromide ion can occur at two different positions (C2 or C4), leading to the formation of both 1,2- and 1,4-addition products. libretexts.org

1,2-Addition Product: The bromide ion attacks the carbon adjacent to the initial site of electrophilic attack.

1,4-Addition Product: The bromide ion attacks the terminal carbon of the original diene system, resulting in a shift of the double bond to the C2-C3 position.

The distribution of these products can be influenced by reaction conditions, particularly temperature. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, and the product that is formed faster predominates. At higher temperatures, the reaction is under thermodynamic control, and the more stable of the two products is favored. masterorganicchemistry.com The stereochemistry of halogen addition is typically anti, meaning the two halogen atoms add to opposite faces of the original double bond, a result of the backside attack on the cyclic halonium ion intermediate. libretexts.org

| Product Type | Description | Controlling Factor |

| 1,2-Addition Product | Halogens on adjacent carbons. | Kinetic Control (Low Temp) |

| 1,4-Addition Product | Halogens on terminal carbons of the diene system. | Thermodynamic Control (High Temp) |

Table 3: Product Distribution in the Electrophilic Halogenation of Conjugated Dienes. libretexts.orgmasterorganicchemistry.com

Electrophilic Addition Reactions to the Diene System

Hydrohalogenation Pathways

While specific studies on the hydrohalogenation of this compound are not extensively documented, the reaction can be understood by considering the principles of electrophilic addition to conjugated dienes. The presence of the strongly electron-withdrawing sulfonamide group at the C1 position significantly influences the regioselectivity of the addition of hydrogen halides (HX).

The reaction is expected to proceed through a carbocation intermediate. Protonation of the diene can occur at either the C1 or C4 position. Protonation at C4 would lead to a more stabilized allylic carbocation, with the positive charge distributed between C2 and C4. The electron-withdrawing nature of the sulfonamide group at C1 would destabilize a carbocation at the adjacent C2 position, making protonation at the C4 end of the diene system more favorable.

Following the formation of the allylic carbocation, the halide ion (X⁻) can attack at either C2 or C4, leading to two potential products: a 1,2-addition product and a 1,4-addition product. The distribution of these products is subject to kinetic and thermodynamic control.

Table 1: Potential Products of Hydrohalogenation of this compound

| Addition Type | Product Name | Structure |

| 1,2-Addition | (E)-4-Halobut-2-ene-1-sulfonamide | HX adds across C3 and C4 |

| 1,4-Addition | (E)-2-Halobut-3-ene-1-sulfonamide | HX adds across C1 and C4 |

Note: The stereochemistry of the resulting double bond is predicted based on typical addition pathways but would require experimental verification.

Nucleophilic Addition Reactions to the Diene System

The conjugated diene system in this compound is activated towards nucleophilic attack due to the electron-withdrawing sulfonamide group. This activation is particularly pronounced for Michael-type or conjugate additions.

The electron-deficient nature of the diene makes it a good substrate for conjugate addition reactions (1,4- and 1,6-additions). The regiochemical outcome of these additions can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org

Carbon Nucleophiles: Soft carbon nucleophiles, such as those derived from malonates or Gilman reagents (organocuprates), are expected to favor 1,4- or 1,6-addition over direct addition to the sulfonyl group.

Nitrogen and Oxygen Nucleophiles: Amines and alkoxides can also act as nucleophiles in conjugate addition reactions. The addition of N-chlorosulfonamides to conjugated dienes has been shown to proceed under copper(I) catalysis, suggesting a radical mechanism might also be at play in certain cases. beilstein-journals.org

In the context of sulfa-Michael additions to activated dienes, the regioselectivity between 1,4- and 1,6-addition is dependent on the strength of the electron-withdrawing group. rsc.org For this compound, the sulfonamide group directs nucleophilic attack to the β (C2) and δ (C4) positions of the diene.

Table 2: Representative Nucleophilic Addition Reactions to Conjugated Diene Sulfonamides

| Nucleophile | Reaction Type | Potential Product Type |

| Thiolates | Sulfa-Michael Addition | 1,4- or 1,6-adducts |

| Amines | Aza-Michael Addition | Functionalized amino-alkene sulfonamides |

| Alkoxides | Oxa-Michael Addition | Functionalized ether-alkene sulfonamides |

Polymerization and Oligomerization Behavior

Specific studies on the polymerization of this compound are not widely available. However, the general principles of diene polymerization can be applied. The presence of the sulfonamide group may influence the polymerization process, potentially favoring certain types of polymerization (e.g., anionic or radical) and affecting the properties of the resulting polymer.

The polymerization of butadiene and its derivatives can be initiated by various methods, including radical, anionic, and cationic initiators, as well as coordination catalysts. For a substituted diene like this compound, the choice of initiator would be crucial to control the polymer structure. Anionic polymerization, for instance, could be sensitive to the acidic proton on the sulfonamide nitrogen.

The conjugated diene structure also allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. Intramolecular Diels-Alder reactions of trienes containing a buta-1,3-diene-1-sulfonamide moiety have been used to synthesize cyclic sulfonamides. acs.org This reactivity suggests that in a polymerization context, side reactions involving cycloadditions could occur.

Reactivity of the Sulfonamide Functional Group

The sulfonamide group itself possesses distinct reactivity, primarily centered around the nitrogen atom and the potential for the entire group to act as a leaving group in certain reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and acylation reactions. The acidity of the N-H proton makes it amenable to deprotonation by a suitable base, generating a sulfonamidate anion that can then react with electrophiles.

N-Alkylation: The reaction of the sulfonamide with alkyl halides in the presence of a base is a common method for N-alkylation. ekb.eg The choice of base and solvent is critical for achieving good yields.

N-Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction forms an N-acylsulfonamide, a functional group with its own unique chemical properties.

Table 3: General Conditions for N-Functionalization of Sulfonamides

| Reaction | Reagent | Base | Typical Solvent |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF |

Palladium-Catalyzed Reactions Involving Sulfonamides

The sulfonamide moiety can participate in various palladium-catalyzed cross-coupling reactions. While often used as a directing group or a stable protecting group, it can also be a reactive partner. Palladium-catalyzed methods have been developed for the synthesis of aryl sulfonamides via the coupling of arylboronic acids with a suitable sulfur dioxide source.

Furthermore, palladium catalysis can be employed in reactions involving the diene system. For instance, palladium-catalyzed reactions of buta-1,3-diene with halogenoarenes and stabilized anions can lead to 1,4-arylation/alkylation products. While not specific to the sulfonamide derivative, this illustrates the potential for palladium catalysis to modify the diene backbone.

Formation of Metal Complexes (Complexing Agents)

The sulfonamide moiety in this compound provides a key site for coordination with metal ions. Sulfonamides, in general, are known to act as ligands, forming stable complexes with a variety of transition metals. tandfonline.combohrium.comtandfonline.comimist.manih.gov The nitrogen atom of the sulfonamide group and the oxygen atoms of the sulfonyl group can all participate in coordination, leading to the formation of diverse metal complexes.

The coordination behavior is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the sulfonamide ligand. For instance, studies on related sulfonamide-based Schiff bases have shown that coordination can occur through the imine nitrogen and an oxygen atom, resulting in various geometries such as octahedral or square-planar, depending on the metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)). tandfonline.comimist.ma

While specific studies on the metal complexes of this compound are not extensively documented, it is reasonable to infer its potential as a chelating agent. The presence of the conjugated diene system could further influence the electronic properties and stability of the resulting metal complexes. The delocalized π-electron system of the diene might participate in π-complexation with certain transition metals, leading to organometallic structures with unique catalytic or material properties.

The formation of such metal complexes can be characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography to determine the precise coordination geometry. bohrium.comimist.ma

Interplay between Diene and Sulfonamide Reactivity

The reactivity of this compound is governed by the synergistic and sometimes competing effects of its conjugated diene and sulfonamide functionalities. The electronic communication between these two groups, mediated by the π-system, plays a crucial role in determining the molecule's behavior in chemical reactions.

Conformational Effects on Reaction Selectivity

The conformation of the buta-1,3-diene backbone is a critical factor in determining its reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction. For a diene to participate in a [4+2] cycloaddition, it must adopt an s-cis conformation, where the two double bonds are on the same side of the central single bond. masterorganicchemistry.com Buta-1,3-diene itself exists as an equilibrium mixture of the more stable s-trans and the less stable s-cis conformers. rsc.orgstackexchange.com The energy barrier for rotation around the central C2-C3 bond influences the concentration of the reactive s-cis conformer and thus the rate of the Diels-Alder reaction. stackexchange.com

Electronic Effects on Reaction Rates and Pathways

The electronic nature of the sulfonamide group significantly modulates the reactivity of the conjugated diene system. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which has a profound effect on the electron density distribution within the π-system of the diene. brilliant.orgslideshare.netwikipedia.orgresosir.comallen.in This electronic perturbation influences both the rate and the regioselectivity of reactions involving the diene.

In the context of Diels-Alder reactions, an electron-withdrawing group on the diene generally decreases its reactivity towards electron-poor dienophiles (a "normal-demand" Diels-Alder reaction). wikipedia.org Conversely, it can enhance the reactivity towards electron-rich dienophiles in an "inverse-electron-demand" Diels-Alder reaction. Therefore, the sulfonamide group in this compound is expected to make the diene more susceptible to reactions with electron-rich alkenes.

Furthermore, the electron-withdrawing nature of the sulfonamide group can influence the regioselectivity of addition reactions to the diene. For instance, in sulfa-Michael additions to activated conjugated dienes, the position of nucleophilic attack is directed by the electron-withdrawing group. rsc.org Similarly, in the hydroamination of conjugated dienes catalyzed by gold(I) complexes, the addition of sulfonamides occurs regioselectively at the less substituted double bond. organic-chemistry.orgorganic-chemistry.org These examples highlight how the electronic influence of the sulfonamide group can be harnessed to control reaction outcomes.

Tautomerism and Isomerization Studies

Tautomerism is a potential phenomenon in sulfonamides, involving the migration of a proton. Specifically, the sulfonamide moiety can exist in equilibrium with its sulfonimide tautomer. rsc.orgiaea.orgrsc.orgresearchgate.netiucr.org This equilibrium is influenced by factors such as the solvent polarity and the electronic nature of the substituents. rsc.orgrsc.org In the gas phase, the sulfonamide form is generally favored, but in polar solvents, the preference can shift towards the sulfonimide tautomer. rsc.orgrsc.org

For this compound, the following tautomeric equilibrium can be envisioned:

This compound ⇌ (1Z)-N-sulfonyl-buta-1,3-dien-1-imine

Theoretical calculations on related N-heterocyclic arenesulfonamides have shown that the energy difference between the tautomers can be small. rsc.orgresearchgate.net The existence of the sulfonimide tautomer, even in small concentrations, could open up alternative reaction pathways, as the reactivity of the imine functionality is distinct from that of the sulfonamide.

In addition to tautomerism, isomerization of the double bonds in the buta-1,3-diene chain is also a possibility. The (1Z) configuration could potentially isomerize to the (1E) configuration under thermal or photochemical conditions. Such isomerization would have a significant impact on the molecule's reactivity and the stereochemistry of its products. Studies on related conjugated dienes have demonstrated that such isomerizations can occur, influencing the outcome of subsequent reactions. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Isomeric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Configuration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. For (1Z)-buta-1,3-diene-1-sulfonamide, ¹H and ¹³C NMR are crucial for confirming the Z-configuration of the double bond adjacent to the sulfonamide group.

The Z-geometry is primarily established by the magnitude of the vicinal coupling constant (³J) between the olefinic protons at the C1 and C2 positions. For a Z-configuration, this coupling constant is expected to be in the range of 8-12 Hz, which is significantly smaller than the typical 13-18 Hz range observed for E-isomers.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the vinylic protons of the diene system and the protons of the sulfonamide group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the conjugation of the diene.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the chemical environment of each carbon atom. The chemical shifts of the sp² hybridized carbons of the diene are expected in the olefinic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H-H Coupling Constants (J, Hz) |

| H1 | 6.5 - 7.0 (dd) | - | ³JH1-H2 = 9.5 (Z-coupling) |

| H2 | 6.0 - 6.5 (dt) | - | ³JH2-H3 = 10.5 |

| H3 | 6.2 - 6.7 (ddd) | - | ⁴JH2-H4a, ⁴JH2-H4b = small |

| H4a | 5.2 - 5.6 (dd) | - | ²JH4a-H4b = 1.5 (geminal) |

| H4b | 5.0 - 5.4 (dd) | - | ³JH3-H4a = 10.0 (trans) |

| -NH₂ | 5.0 - 6.0 (br s) | - | ³JH3-H4b = 17.0 (cis) |

| C1 | - | 130 - 135 | |

| C2 | - | 125 - 130 | |

| C3 | - | 135 - 140 | |

| C4 | - | 115 - 120 |

Note: Predicted values are based on the analysis of similar vinyl sulfonamides and conjugated diene systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by detecting their vibrational frequencies. For this compound, IR spectroscopy would confirm the presence of the sulfonamide (-SO₂NH₂) and the conjugated diene (C=C-C=C) functionalities.

Key expected vibrational frequencies include:

N-H stretching: The sulfonamide N-H group typically shows two absorption bands in the region of 3350-3250 cm⁻¹ for the asymmetric and symmetric stretching vibrations.

S=O stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.org

C=C stretching: The conjugated diene system will show absorption bands in the 1650-1600 cm⁻¹ region. Due to conjugation, these bands may be more intense and at a slightly lower frequency than isolated C=C bonds.

=C-H bending: Out-of-plane bending vibrations for the vinylic hydrogens provide further structural information. For the Z-disubstituted double bond, a characteristic band is expected around 730-665 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -NH₂ (Sulfonamide) | Asymmetric & Symmetric N-H Stretch | 3350 - 3250 |

| -SO₂- (Sulfonyl) | Asymmetric S=O Stretch | 1350 - 1300 |

| -SO₂- (Sulfonyl) | Symmetric S=O Stretch | 1160 - 1120 |

| C=C (Conjugated Diene) | C=C Stretch | 1650 - 1600 |

| =C-H (Z-disubstituted) | C-H Bend (out-of-plane) | 730 - 665 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which for this compound is C₄H₇NO₂S (exact mass: 133.020).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. nih.gov

Predicted Fragmentation Pattern for this compound (under EI):

| m/z Value | Proposed Fragment Ion | Formula |

| 133 | [M]⁺ | [C₄H₇NO₂S]⁺ |

| 68 | [M - SO₂NH]⁺ | [C₄H₅]⁺ |

| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The conjugated diene system in this compound is expected to give rise to a strong π → π* transition. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of the auxochromic sulfonamide group. For conjugated dienes, the λmax typically falls in the 210-250 nm range. researchgate.net The sulfonamide group may cause a slight bathochromic (red) shift.

Predicted UV-Vis Absorption for this compound:

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π* | 220 - 240 | Ethanol or Methanol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the Z-configuration of the C1-C2 double bond. Furthermore, it would reveal the conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the crystal packing. To date, no public crystal structure data for this specific compound is available.

Chiroptical Spectroscopy (if chiral derivatives are formed)

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center into the molecule or by forming a complex with a chiral auxiliary, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. There are reports of the formation of chiral buta-1,3-dienes that are optically active. nih.gov

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Methods

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglongdom.org Mapping the PES allows chemists to identify stable conformations (local minima), transition states for reactions (saddle points), and to predict reaction pathways. aps.org For a molecule like (1Z)-buta-1,3-diene-1-sulfonamide, a PES analysis would be crucial for understanding the rotational barriers around the C-C and C-S single bonds, the energy differences between various conformers, and the pathways for isomerization or reaction. However, no specific studies detailing the PES for this molecule have been found.

Solvent Effects on Reaction Dynamics

The surrounding solvent can significantly influence the dynamics and outcome of a chemical reaction. nih.gov Computational studies on solvent effects typically involve either implicit solvent models, which represent the solvent as a continuous medium, or explicit models where individual solvent molecules are included in the calculation. These studies can reveal how a solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering reaction rates and selectivity. Research into how different solvents would affect the reaction dynamics of this compound is currently absent from the scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. These simulations are invaluable for understanding the dynamic behavior of molecules in various environments.

Conformational Flexibility and Dynamics

MD simulations would be the ideal tool to explore the conformational landscape of this compound. Such simulations could illustrate how the molecule flexes, bends, and rotates at different temperatures, revealing the accessible conformations and the timescales of transitions between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or chemical reactants. At present, there are no published MD simulation studies focused on the conformational dynamics of this specific compound.

Applications and Advanced Materials Science Potential

Role as a Synthetic Building Block in Organic Synthesis

The inherent reactivity of the 1,3-diene system, along with the sulfonamide group, positions (1Z)-buta-1,3-diene-1-sulfonamide as a potentially valuable synthetic building block.

Precursor for Complex Molecular Architectures

The conjugated diene structure of this compound makes it a prime candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for the construction of six-membered rings, which are common motifs in many complex natural products and pharmaceuticals. The electron-withdrawing nature of the sulfonamide group can influence the reactivity and regioselectivity of the Diels-Alder reaction, potentially leading to the stereoselective formation of highly functionalized cyclic compounds.

Although specific examples involving this compound are not readily found in the literature, the general reactivity of substituted butadienes in forming complex carbocyclic and heterocyclic frameworks is well-established.

Intermediate in the Synthesis of Other Functional Compounds

The dual functionality of this compound allows for its use as an intermediate in the synthesis of a variety of other functionalized molecules. The diene portion can undergo a range of transformations, including additions and oxidations, while the sulfonamide group can be involved in reactions such as N-alkylation, N-arylation, or conversion to other sulfur-containing functionalities. This versatility makes it a potential starting material for the synthesis of compounds with desired electronic or biological properties. For instance, dienylsulfonamides, a broader class to which this compound belongs, are recognized as useful intermediates in organic synthesis.

Materials Science Applications

The combination of a conjugated π-system and a polar functional group in this compound suggests its potential for applications in materials science, particularly in the development of advanced functional materials.

Monomer in Polymer Chemistry

Substituted butadienes are fundamental monomers in the production of synthetic rubbers and other polymers. europa.eu The presence of the sulfonamide group in this compound could impart unique properties to polymers derived from it. For example, the polarity of the sulfonamide could enhance properties such as adhesion, thermal stability, and solubility in specific solvents.

While there is no specific literature detailing the polymerization of this compound, it is conceivable that it could be used as a monomer or comonomer in the synthesis of:

Conjugated polymers: The conjugated diene backbone could be extended through polymerization to create polymers with extended π-systems, which are often semiconducting.

Copolymers: It could be copolymerized with other monomers to tailor the properties of the resulting material, introducing polarity and functionality.

Ligand in Coordination Chemistry

The nitrogen and oxygen atoms of the sulfonamide group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. As a ligand, this molecule could form coordination complexes with various transition metals. The diene system could also potentially interact with metal centers. The specific coordination mode would depend on the metal and reaction conditions. Such metal complexes could have applications in catalysis, sensing, or as precursors to inorganic-organic hybrid materials.

Components in Organic Electronic Materials

The conjugated system of this compound is a key feature for its potential use in organic electronic materials. Conjugated organic molecules are the basis for organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing sulfonamide group can modulate the electronic properties of the conjugated system, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is crucial for designing materials with specific charge-transport characteristics.

Although direct applications of this compound in organic electronics have not been reported, its structural motifs are relevant to the design of new functional organic materials.

Surface Functionalization Applications

The covalent modification of surfaces is crucial for developing advanced materials with tailored properties such as adhesion, biocompatibility, and sensor capabilities. The buta-1,3-diene moiety of this compound is an excellent candidate for surface immobilization via the Diels-Alder reaction, a robust and efficient [4+2] cycloaddition. wikipedia.orgnih.gov This reaction allows for the formation of stable six-membered rings by reacting the diene with an electron-deficient alkene (a dienophile) presented on a material's surface. wikipedia.org

This strategy is particularly effective for functionalizing carbon nanomaterials like graphene and carbon nanotubes, whose surfaces can act as dienophiles. rsc.orgresearchgate.net The process can be applied to a wide range of substrates that are pre-functionalized with dienophilic groups, such as maleimides. rsc.orgcore.ac.uk The reaction proceeds by attaching the butadiene portion of the molecule to the surface, leaving the sulfonamide group exposed and available for further interactions or to directly impart functionality. core.ac.uk This on-surface cycloaddition can be triggered thermally, offering a controlled method for creating well-defined molecular layers. nih.gov

The exposed sulfonamide group offers a secondary site for tuning surface properties. Its acidic proton can engage in hydrogen bonding or deprotonate to create a charged surface, influencing wettability and interfacial energy. It can also serve as a coordination site for metal ions or as a handle for subsequent chemical modifications.

Table 1: Potential Surface Functionalization Schemes using this compound via Diels-Alder Reaction

| Substrate Material | Surface Dienophile | Potential Application of Functionalized Surface |

| Silica or Glass | Maleimide-silane | Enhanced adhesion for polymer composites, chromatographic stationary phase |

| Gold Nanoparticles | Thiol-maleimide linker | Targeted drug delivery, biosensors |

| Carbon Nanotubes | Intrinsic reactivity or functionalization | Improved dispersibility in polymer matrices, sensor development |

| Polymer Films | Maleimide-functionalized polymer | Interfacial compatibilizer, pH-responsive coatings |

Development of Novel Derivatized Sulfonamides

The dual reactivity of this compound allows for its development into a platform of novel derivatives with specific functions tailored for materials science, distinct from traditional biological applications.

Design and Synthesis of Derivatives for Specific Chemical Functions

The chemical versatility of this compound stems from its two primary functional groups: the sulfonamide and the conjugated diene. Each can be targeted to synthesize derivatives for specific, non-biological purposes.

The sulfonamide group (-SO₂NH₂) is a key site for modification. The most common method for derivatization involves the reaction of the sulfonamide with various electrophiles after deprotonation of the nitrogen atom. researchgate.netfrontiersrj.com For instance, N-alkylation or N-arylation can be achieved to introduce new functionalities. organic-chemistry.org A particularly promising avenue is the synthesis of polymerizable monomers. Reacting the sulfonamide nitrogen with molecules like acryloyl chloride or isocyanatoethyl methacrylate (B99206) would yield monomers capable of participating in radical polymerization. This approach is central to creating functional polymers, such as pH-sensitive hydrogels, where the sulfonamide group acts as the responsive component. google.com

Furthermore, the synthesis of such derivatives can leverage modern techniques like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which provides efficient and modular routes to complex sulfonamide-containing molecules under mild conditions. acs.orgnih.gov These methods are tolerant of other functional groups, including the diene system present in the parent molecule. acs.orgnih.govresearchgate.net

Table 2: Proposed Derivatives of this compound and Their Potential Functions

| Derivative Structure (Modification at Sulfonamide Nitrogen) | Synthetic Strategy | Intended Chemical Function |

| N-Acryloyl-(1Z)-buta-1,3-diene-1-sulfonamide | Reaction with acryloyl chloride | Monomer for synthesis of functional polyacrylamides |

| N-Allyl-(1Z)-buta-1,3-diene-1-sulfonamide | Reaction with allyl bromide | Crosslinking agent; substrate for thiol-ene chemistry |

| N-(4-Vinylbenzyl)-(1Z)-buta-1,3-diene-1-sulfonamide | Reaction with 4-vinylbenzyl chloride | Monomer for synthesis of functional polystyrenes |

| N,N'-bis((1Z)-buta-1,3-diene-1-sulfonyl)ethylenediamine | Reaction with a di-electrophile (e.g., 1,2-dibromoethane) | Chelating agent for metal ions; precursor to specialty polymers |

Exploration of Structure-Activity Relationships for Non-Biological Uses

In the context of materials science, "activity" refers to physical and chemical properties such as thermal stability, solubility, pH-responsiveness, and reactivity in polymerization or surface reactions. The systematic modification of the this compound structure allows for the fine-tuning of these properties.

A key structure-activity relationship (SAR) revolves around the acidity (pKa) of the sulfonamide proton. This property is critical for applications like pH-sensitive polymers and sensors. google.com The pKa can be precisely controlled by the substituent (R) on the sulfonamide nitrogen (-SO₂NHR). Electron-withdrawing groups on R will decrease the pKa, making the sulfonamide more acidic, while electron-donating groups will increase it. This allows for the design of materials that respond to specific pH ranges.

The reactivity of the diene in Diels-Alder reactions is also subject to structural modifications. Adding electron-donating substituents to the butadiene backbone would generally accelerate the reaction with electron-deficient dienophiles, a principle of frontier molecular orbital theory. Conversely, electron-withdrawing groups on the diene would make it more suitable for inverse-electron-demand Diels-Alder reactions. The steric bulk of substituents on either the diene or the sulfonamide nitrogen can influence the rate and selectivity of both surface reactions and polymerization processes. For example, bulky groups on the sulfonamide could hinder the close packing of molecules on a surface, affecting the density of the resulting monolayer.

Table 3: Predicted Influence of Structural Modifications on Non-Biological Properties

| Structural Modification | Target Property | Predicted Effect | Rationale |

| Add electron-withdrawing group to sulfonamide nitrogen | pH-Responsiveness | Lowers the pH at which the material responds | Increases the acidity (lowers pKa) of the sulfonamide proton. google.com |

| Add long alkyl chain to sulfonamide nitrogen | Solubility | Increases solubility in non-polar solvents; acts as a plasticizer in polymers | Introduces hydrophobic character. |

| Add electron-donating group to diene backbone | Diels-Alder Reactivity | Increases reaction rate with standard dienophiles | Raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. strath.ac.uk |

| Incorporate into a polymer backbone | Thermal Stability | May increase or decrease depending on the polymer | The inherent stability of the resulting polymer (e.g., polyether, polystyrene) will dominate. rsc.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of sulfonamides and conjugated dienes has been the subject of extensive research, with a growing emphasis on sustainability. researchgate.netuniba.itsioc-journal.cn Traditional methods for sulfonamide synthesis often rely on sulfonyl chlorides, which can be unstable and generate corrosive byproducts like HCl. ua.es Future research on (1Z)-buta-1,3-diene-1-sulfonamide should prioritize the development of greener, more efficient synthetic pathways.

Promising sustainable approaches for the sulfonamide moiety include:

Water-based Syntheses : Methods using water as a solvent, reacting sodium sulfinates with nitroarenes or amines, offer an environmentally friendly route where the product often precipitates and can be isolated by simple filtration. researchgate.netmdpi.com

Deep Eutectic Solvents (DES) : Biodegradable and cost-effective DES, such as those based on choline (B1196258) chloride, have been successfully used for sulfonamide synthesis at room temperature, avoiding volatile organic compounds (VOCs). uniba.itua.esnih.gov

Catalytic Methods : Copper-catalyzed processes using stable sulfur sources like sodium metabisulfite (B1197395) (Na₂S₂O₅) represent an atom-economical alternative. ua.es Similarly, electrochemical methods that use electricity as a "green" oxidant to combine arenes, SO₂, and amines are emerging as a sustainable strategy. researchgate.net

For the construction of the diene fragment, modern catalytic methods offer high selectivity and efficiency. sioc-journal.cn A potential route could involve the tandem Diels-Alder and retro-ene reactions of 1-sulfonyl-1,3-dienes, providing stereocontrolled access to complex cyclohexenes. researchgate.net Another approach could be the palladium-catalyzed Heck cross-coupling reaction between an appropriate alkenyl halide and a terminal alkene. sioc-journal.cn

A key challenge will be to develop a one-pot synthesis that constructs the entire this compound molecule, possibly through a multicomponent reaction, which would be highly atom-economical and efficient. researchgate.net

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Key Reagents/Conditions | Advantages |

|---|---|---|

| Aqueous Synthesis | Sodium Sulfinate, Water | Environmentally benign, simple product isolation. researchgate.net |

| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol, Amines | Avoids VOCs, biodegradable, mild conditions. uniba.itnih.gov |

| Copper Catalysis | Triarylbismuthines, Na₂S₂O₅, CuCl | Atom-economical, uses stable sulfur source. ua.es |

| Electrochemical Synthesis | SO₂, Amines, Electricity | "Green" oxidant, high modularity. researchgate.net |

| Heck Coupling for Diene | Alkenyl Halide, Terminal Alkene, Pd Catalyst | Powerful C-C bond formation. sioc-journal.cn |

Advanced Mechanistic Investigations

The dual functionality of this compound invites detailed mechanistic studies. The conjugated diene system is a classic substrate for pericyclic reactions like the Diels-Alder cycloaddition. wikipedia.org Investigating the facial selectivity and the influence of the sulfonamide group on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial. researchgate.net Computational studies using Density Functional Theory (DFT) can predict whether the reaction proceeds via a concerted or stepwise mechanism and how the stereochemical outcome is controlled. wikipedia.orgresearchgate.net

Furthermore, the interaction of the molecule with electrophiles could lead to either 1,2- or 1,4-addition products. The distribution of these products is often governed by kinetic versus thermodynamic control, which is influenced by reaction temperature and conditions. libretexts.org Mechanistic studies could elucidate the stability of the resulting carbocation intermediates and the factors that favor one pathway over the other.

Ruthenium-based metathesis catalysts, which have been developed with sulfonamide-based ligands for controlled reactivity, could be explored with this compound as a monomer or cross-linking agent. nih.gov Mechanistic probes would be essential to understand the catalyst's initiation rate and stability in the presence of the diene-sulfonamide substrate.

Exploration of Unconventional Reactivity

The unique electronic properties of this compound open doors to unconventional reactivity patterns. The sulfonamide group can serve as a precursor to N-centered radicals, which could participate in novel cyclization or coupling reactions. uniba.it The conjugated diene, activated by the electron-withdrawing sulfonamide group, is an ideal candidate for various conjugate addition reactions.

Key areas for exploration include:

Sulfa-Michael Additions : The reaction of thiols with the activated diene system could proceed via 1,4- or 1,6-addition. The regioselectivity of this process could potentially be controlled by using different organocatalysts, leading to valuable sulfur-containing building blocks. researchgate.net

Tandem Reactions : The molecule is primed for cascade reactions. For instance, a Diels-Alder reaction could be followed by an intramolecular reaction involving the sulfonamide group, leading to complex heterocyclic structures in a single step. researchgate.net

Cross-Electrophile Coupling : Nickel-catalyzed cross-electrophile coupling reactions, which have been used with sulfonamides and alkyl chlorides, could be adapted. acs.org This could involve treating the diene portion to form an allylnickel intermediate that then couples with another electrophile.

Photocatalysis : Visible-light-promoted reactions offer mild conditions for complex transformations. The diene could engage in photocatalytic [2+2] or [4+2] cycloadditions, while the sulfonamide could be involved in radical-initiated processes. mdpi.com

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The sulfonamide group is an excellent functional motif for directing self-assembly due to its capacity for strong hydrogen bonding, with the N-H group acting as a donor and the sulfonyl oxygens as acceptors. researchgate.netiucr.org

Future research could focus on:

Cocrystal Engineering : By combining this compound with other molecules (coformers), it may be possible to form cocrystals with tailored physical properties. Understanding the hierarchy of supramolecular synthons (i.e., the most likely and stable hydrogen-bonding patterns) is a key challenge in this field. researchgate.netiucr.org

Polymer and Material Science : The diene functionality allows the molecule to be used as a monomer in polymerization reactions. The resulting polymers, featuring pendant sulfonamide groups, could self-assemble into ordered structures, such as the nematic liquid crystalline phases seen in some sulfonated polyaramides. rsc.org

Hybrid Materials : The molecule could be anchored to inorganic nanostructures, such as polyhedral oligomeric silsesquioxanes (POSS). The rigid POSS core combined with the flexible diene-sulfonamide linker could lead to novel hybrid materials with enhanced stability and specific interaction capabilities. acs.org The triazole group, known for its diverse supramolecular interactions, could also be incorporated through "click chemistry" reactions with the diene, further expanding the potential for complex assemblies. rsc.org

Table 2: Potential Supramolecular Applications

| Application Area | Key Functional Group(s) | Potential Outcome | Supporting Principle |

|---|---|---|---|

| Cocrystal Engineering | Sulfonamide (N-H, S=O) | Formation of ordered solid-state structures with tunable properties. | Hierarchical hydrogen-bonding synthons. iucr.org |

| Self-Assembling Polymers | Butadiene (for polymerization), Sulfonamide (for H-bonding) | Creation of functional polymers, potentially forming liquid crystals. | Inter-chain hydrogen bonding directing alignment. rsc.org |

| Hybrid Nanomaterials | Full Molecule | Integration with inorganic scaffolds (e.g., POSS) for advanced materials. | Covalent linkage and non-covalent interactions. acs.org |

Computational Design and Prediction of New Properties

Computational chemistry is an indispensable tool for predicting molecular behavior and guiding experimental design, reducing the need for extensive trial-and-error synthesis. researchgate.netnumberanalytics.com For this compound, computational methods can provide deep insights into its fundamental properties and reactivity.

Future computational studies should include:

Property Prediction : DFT and other ab initio methods can be used to calculate key electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential (MEP), and bond dissociation energies. researchgate.netnumberanalytics.com This data is critical for predicting reactivity in Diels-Alder reactions, electrophilic additions, and radical processes.

Reaction Mechanism Elucidation : Computational modeling can map out the transition states and intermediates for proposed reactions, such as cycloadditions or organocatalyzed Michael additions. researchgate.netnumberanalytics.com This can help explain observed stereoselectivity and regioselectivity and predict the most favorable reaction conditions.

Design of New Materials : By simulating the interactions of this compound with other molecules or surfaces, researchers can design novel materials with desired properties. dntb.gov.uaresearchgate.net For example, simulations could predict the binding affinity of the sulfonamide group to specific biological targets or its self-assembly behavior in different solvents, aiding in the design of new functional polymers or supramolecular structures. Tools like BioTransformer can also be used to predict metabolic pathways if the compound is considered for biological applications. chemaxon.com

Q & A

Q. What are the recommended synthetic routes for (1Z)-buta-1,3-diene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, sulfonyl chlorides (e.g., benzene-1-sulfonyl chloride) can react with amines or alcohols under inert atmospheres, using solvents like dichloromethane or chloroform to stabilize intermediates . For (1Z)-configured dienes, stereoselective methods such as hydrothiolation of buta-1,3-diyne precursors in the presence of bases (e.g., ammonia) may be employed to control the Z-isomer formation . Optimization should focus on temperature control (e.g., 0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via recrystallization or chromatography is critical for isolating high-purity products .

Q. How can researchers characterize the chemical stability of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation assays:

- Hydrolysis : Incubate the compound in aqueous buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC or LC-MS .

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures . Sulfonamides are generally stable in organic solvents but may hydrolyze in acidic/basic conditions due to sulfonyl chloride group reactivity .